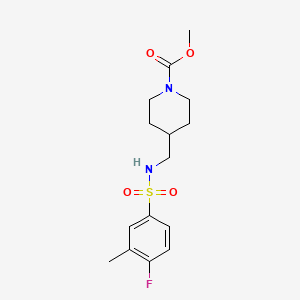![molecular formula C8H7ClN2OS B2439517 2-クロロ-N-[シアノ(チオフェン-3-イル)メチル]アセトアミド CAS No. 1863121-89-4](/img/structure/B2439517.png)
2-クロロ-N-[シアノ(チオフェン-3-イル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, which contribute to its unique chemical properties and reactivity .
科学的研究の応用
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs with therapeutic potential.
Industry: It is used in the production of fungicides and other agrochemicals
作用機序
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that derivatives of cyanoacetamide have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is soluble in chloroform, dcm, and ethyl acetate , which may influence its bioavailability.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some thiophene systems synthesized from similar compounds have shown tumor cell growth inhibition activities .
Action Environment
The compound’s solubility in certain organic solvents suggests that the solvent environment could potentially influence its action and stability.
生化学分析
Biochemical Properties
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is known to interact with various enzymes, proteins, and other biomolecules. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
It has been reported that thiophene derivatives can inhibit tumor cell growth . This suggests that 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide may have similar effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with thiophene-3-carbaldehyde and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its subsequent use in the synthesis of other chemicals .
化学反応の分析
Types of Reactions
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides or thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include primary or secondary amines.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
特性
IUPAC Name |
2-chloro-N-[cyano(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-3-8(12)11-7(4-10)6-1-2-13-5-6/h1-2,5,7H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUCUBFYRCVULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)
![6-bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2439440.png)



![ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2439447.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)

